molecular formula C11H9BrN2OS B2448338 2-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]acetamide CAS No. 17969-16-3

2-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B2448338
CAS No.: 17969-16-3
M. Wt: 297.17
InChI Key: RLOFEQQGBMPQSA-UHFFFAOYSA-N
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Description

2-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]acetamide is a heterocyclic compound that contains a thiazole ring substituted with a bromophenyl group and an acetamide moiety. This compound is of interest due to its potential biological activities, including antimicrobial and anticancer properties .

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom can yield various derivatives with different functional groups, while oxidation and reduction can modify the thiazole ring .

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetamide
  • 2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]acetamide
  • 2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]acetamide

Uniqueness

2-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]acetamide is unique due to the presence of the bromine atom, which can significantly influence its biological activity and chemical reactivity compared to its analogs with different substituents .

Properties

IUPAC Name

2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2OS/c12-8-3-1-7(2-4-8)9-6-16-11(14-9)5-10(13)15/h1-4,6H,5H2,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLOFEQQGBMPQSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)CC(=O)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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